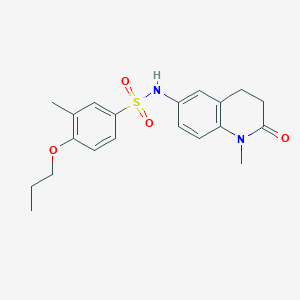

3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-4-11-26-19-9-7-17(12-14(19)2)27(24,25)21-16-6-8-18-15(13-16)5-10-20(23)22(18)3/h6-9,12-13,21H,4-5,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXMHJLNFJSTRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide typically involves multiple steps. One common route starts with the preparation of the quinoline moiety, which can be synthesized through the Pfitzinger reaction. This involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication. Additionally, the quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamides and acetamides, focusing on molecular features, substituent effects, and inferred biological relevance.

Table 1: Structural and Molecular Comparison

¹ Calculated based on structural formula.

Key Observations

Substituent Effects on Lipophilicity and Bioavailability: The 4-propoxy group in the target compound enhances lipophilicity compared to analogs with smaller substituents (e.g., methoxy in or methyl in ). This may improve membrane permeability but could reduce aqueous solubility.

Functional Group Variations :

- Sulfonamide-based compounds (target, ) are more likely to engage in hydrogen bonding with target proteins compared to the acetamide in , which lacks the sulfonyl group’s strong electron-withdrawing character.

Biological Relevance: The compound in demonstrates binding to ABA receptors (PYL2 and PP2C HAB1), suggesting that the tetrahydroquinolinone core is critical for receptor interaction. The target compound’s propoxy substituent may alter binding affinity or selectivity compared to the 4-methylphenyl group in . The dimethoxy analog in lacks alkyl chain flexibility, which could limit its adaptability in hydrophobic binding pockets compared to the target’s propoxy group.

Diastereoselective methylation methods, as described in , may be applicable for synthesizing enantiopure derivatives of the tetrahydroquinolinone scaffold.

Research Findings and Implications

- Receptor Interaction: While direct data are lacking, the tetrahydroquinolinone scaffold’s role in ABA receptor binding implies that the target compound could be explored in plant biology or stress-response pathways.

- Safety and Handling : Safety data for structurally related compounds (e.g., ) emphasize the need for cautious handling, though specific hazards for the target compound remain uncharacterized.

Biological Activity

The compound 3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide is a member of the quinoline derivatives, a class known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Information

- IUPAC Name : 3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide

- Molecular Formula : C18H22N2O4S

- Molecular Weight : 358.44 g/mol

Research indicates that quinoline derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Many quinoline derivatives have shown effectiveness against a range of bacteria and fungi.

- Anticancer Properties : Some studies suggest that compounds similar to 3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) can inhibit tumor growth by inducing apoptosis in cancer cells.

- Enzyme Inhibition : The compound is being investigated for its potential to inhibit specific enzymes involved in disease processes.

Anticancer Activity

A study published in 2020 explored the anticancer effects of quinoline derivatives. The results indicated that 3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) exhibited significant cytotoxicity against ovarian and prostate cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Ovarian Cancer | 12.5 | Apoptosis induction |

| Prostate Cancer | 15.0 | Cell cycle arrest |

Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against various pathogens. The findings showed that it possessed notable inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Research Applications

The compound is also being investigated for its potential use in developing new therapeutic agents for treating infections and cancers. Its structural features allow for modifications that can enhance its efficacy and selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide, and how can purity be ensured?

- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the tetrahydroquinoline core followed by sulfonamide coupling. For example, outlines a general procedure for analogous sulfonamide derivatives using nucleophilic substitution and condensation reactions. Purity optimization involves column chromatography (e.g., silica gel) and HPLC with high-resolution columns like Chromolith® (C18 phase) for final purification . Confirm purity via NMR (¹H/¹³C) and LC-MS (ESI+ mode), ensuring >95% purity.

Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

- Methodological Answer :

- Structural Confirmation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the tetrahydroquinoline and sulfonamide moieties. X-ray crystallography is ideal for absolute configuration determination if crystals are obtainable.

- Physicochemical Properties : Measure logP (octanol-water partition coefficient) via shake-flask method, and solubility in PBS/DMSO using UV-Vis spectrophotometry. Thermal stability is assessed via TGA/DSC .

Q. How can researchers design in vitro assays to evaluate this compound’s biological activity?

- Methodological Answer : Begin with target-specific enzyme inhibition assays (e.g., kinase or protease targets). Use a dose-response curve (0.1–100 µM) with positive controls (e.g., staurosporine for kinases). For cell-based assays, assess cytotoxicity (MTT assay) and membrane permeability via Caco-2 monolayers. Include DMSO controls (<0.1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

- Methodological Answer : Variability may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity. Standardize protocols using guidelines like NIH/ATP-based assay optimization. Validate findings with orthogonal assays (e.g., SPR for binding affinity) and cross-reference with PubChem BioAssay data .

Q. How can computational modeling predict this compound’s binding mode and selectivity for target proteins?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures from the PDB (e.g., 3ERT for kinases). Apply MD simulations (GROMACS) to assess binding stability over 100 ns. Validate predictions with mutagenesis studies on key residues (e.g., Lys268 in kinase targets) .

Q. What experimental designs assess environmental fate and degradation pathways of this compound?

- Methodological Answer : Follow the INCHEMBIOL framework ():

- Abiotic Stability : Hydrolysis (pH 2–12, 25–50°C) and photolysis (UV-Vis exposure).

- Biotic Degradation : Use OECD 301F (ready biodegradability test) with activated sludge.

- Analytics : Track degradation products via HRMS (Q-TOF) and compare with predictive tools like EAWAG-BBD .

Q. How do structural modifications (e.g., propoxy vs. methoxy groups) impact solubility and bioavailability?

- Methodological Answer : Use a QSAR approach to correlate substituent effects (e.g., Hammett σ values) with solubility/logP. Synthesize analogs via replacing the propoxy group with shorter/longer alkoxy chains. Assess solubility in biorelevant media (FaSSIF/FeSSIF) and permeability via PAMPA .

Key Considerations for Researchers

- Contradiction Management : Cross-validate findings using orthogonal methods (e.g., SPR + enzymatic assays).

- Environmental Impact : Include degradation studies early in development to meet green chemistry principles .

- Data Reproducibility : Adhere to FAIR data standards (e.g., deposit spectral data in PubChem or ChEMBL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.